Dipentadecyl succinate
Description
Dipentadecyl succinate (CAS 26720-10-5) is a diester of succinic acid (C₄H₆O₄) with two pentadecyl (C₁₅H₃₁) chains. Its molecular formula is C₃₄H₆₆O₄, and it belongs to the class of lipids and lipid-like molecules . This compound is structurally characterized by its long aliphatic chains, which confer lipophilic properties, making it suitable for applications in lubricants, surfactants, or plasticizers. Its classification aligns with glycerophospholipids and fatty acyls in biological systems, where such esters influence metabolic profiles in organisms .
Properties
CAS No. |
26720-10-5 |
|---|---|
Molecular Formula |
C34H66O4 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
dipentadecyl butanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-33(35)29-30-34(36)38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
WVKGLXRJHMDLAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentadecyl succinate can be synthesized through the esterification of succinic acid with pentadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dipentadecyl succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of succinic acid and pentadecanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Succinic acid and pentadecanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Scientific Research Applications
Dipentadecyl succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipentadecyl succinate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release succinic acid and pentadecanol, which may interact with cellular components and influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Discrepancies
- Molecular Formula Conflict: lists identical formulas (C₃₄H₆₆O₄) for this compound and didodecyl sebacate, but structural analysis suggests a discrepancy (e.g., sebacate’s formula should theoretically differ).
- Data Gaps: Limited melting point or solubility data in the provided evidence restrict direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
